2-(2-Bromophenyl)oxazole
Overview
Description
2-(2-Bromophenyl)oxazole is a chemical compound with the linear formula C9H6BrNO . It is a derivative of oxazole, a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives, including this compound, has been a topic of interest in recent years . One of the most common methods for synthesizing oxazole-based molecules is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other synthetic strategies involve combining diazoketones with amides in the presence of copper (II) triflate as the catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring with one nitrogen atom and one oxygen atom . The InChI code for this compound is 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H .Chemical Reactions Analysis
Oxazole derivatives, including this compound, are known to engage with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions . These interactions can lead to a variety of chemical reactions and biological activities .Physical and Chemical Properties Analysis
The molecular weight of this compound is 224.05 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Therapeutic Applications of Oxazole Derivatives
Oxazole derivatives are recognized for their wide range of pharmacological applications, including their roles in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The flexibility of the oxazole scaffold allows for various molecular level targets, making it an attractive candidate for the development of new therapeutic agents. These derivatives have shown promising therapeutic potential and have undergone both preclinical and clinical evaluations. The diverse pharmacological actions of oxazole derivatives are mainly mediated through enzyme/receptor involvement in specific diseases, highlighting their significance in therapeutic applications (Kaur et al., 2018).
Analytical Methods for Determining Antioxidant Activity
Oxazole compounds are also relevant in the study of antioxidants. Analytical methods used to determine antioxidant activity, including various tests like ORAC, HORAC, TRAP, and TOSC, are crucial in assessing the potential of oxazole derivatives as antioxidants. These methods rely on spectrophotometry to monitor characteristic colors or the discoloration of solutions, which are indicative of the antioxidant capacity of the samples analyzed. This application underscores the role of oxazole derivatives in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Environmental and Material Science Applications
In environmental and materials science, oxazole derivatives, including triazole and benzoxazole compounds, have been explored for their potential as corrosion inhibitors for metal surfaces. These compounds offer a molecularly well-defined approach to protecting steels, copper, iron, aluminum, and their alloys from corrosion in aggressive media. The 1,2,3-triazole derivatives, in particular, prepared through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, have shown good efficiency as corrosion inhibitors. They are non-toxic, environmentally friendly, and stable under acidic conditions, highlighting their importance in industrial applications (Hrimla et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to interact with a wide range of biological targets due to their heterocyclic nature
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of 2-(2-Bromophenyl)oxazole with its targets remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways, often resulting in downstream effects that contribute to their biological activity . The specific pathways affected by this compound remain to be identified.
Result of Action
Oxazole derivatives are known to induce a variety of effects at the molecular and cellular level, often contributing to their biological activity . The specific effects of this compound remain to be elucidated.
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVAWXLTQKEUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671955 | |
Record name | 2-(2-Bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92346-48-0 | |
Record name | 2-(2-Bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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